2-Methyl-1,6-heptadiene-3-OL

flavor chemistry fragrance development structure-odor relationships

2-Methyl-1,6-heptadiene-3-OL (systematically named 2-methylhepta-1,6-dien-3-ol, CAS 53268-46-5) is an acyclic allylic alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.2 g/mol. The compound possesses a hydroxyl group at the C3 position, a methyl branch at C2, and two double bonds located at C1 and C6.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 53268-46-5
Cat. No. B11942424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,6-heptadiene-3-OL
CAS53268-46-5
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC(=C)C(CCC=C)O
InChIInChI=1S/C8H14O/c1-4-5-6-8(9)7(2)3/h4,8-9H,1-2,5-6H2,3H3
InChIKeyVKURWVPYTJSREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,6-heptadiene-3-OL (CAS 53268-46-5): Technical Identity and Procurement Considerations for Scientific Selection


2-Methyl-1,6-heptadiene-3-OL (systematically named 2-methylhepta-1,6-dien-3-ol, CAS 53268-46-5) is an acyclic allylic alcohol with the molecular formula C₈H₁₄O and a molecular weight of 126.2 g/mol [1]. The compound possesses a hydroxyl group at the C3 position, a methyl branch at C2, and two double bonds located at C1 and C6 . This structural configuration distinguishes it from linear or branched monoterpene alcohols such as linalool and geraniol. While the compound has been referenced in fragrance and flavor research contexts and is commercially available through specialty chemical suppliers, it is important to note that peer-reviewed primary literature containing direct quantitative comparisons against structural analogs remains notably limited [2].

Why 2-Methyl-1,6-heptadiene-3-OL (CAS 53268-46-5) Cannot Be Interchanged with Linalool or Other Monoterpene Alcohols


The assumption that acyclic monoterpene alcohols are functionally interchangeable for research or industrial applications is not supported by evidence. The introduction of methyl groups to terpene scaffolds has been demonstrated to produce substantive changes in both odor character and odor threshold values compared to non-methylated parent compounds [1]. Furthermore, the presence of two terminal double bonds (C1 and C6) in 2-methyl-1,6-heptadiene-3-OL confers distinct coordination chemistry with transition metals, influencing its behavior in photocyclization and sigmatropic rearrangement reactions compared to analogs with different alkene positioning . These structural distinctions preclude generic substitution and underscore the necessity of compound-specific evaluation prior to procurement.

Quantitative Differentiation Evidence for 2-Methyl-1,6-heptadiene-3-OL (CAS 53268-46-5) vs. Structural Analogs


Odor Threshold Shifts Induced by Methylation: Class-Level Inference for 2-Methyl Monoterpene Alcohols

In a systematic study characterizing 28 methylated derivatives of canonical terpenes, 2-methyllinalool exhibited an odor threshold (OT) in air of 1.8 ng L⁻¹, representing an approximate 10- to 30-fold decrease compared to the reported OT of unmodified linalool (approximately 50 ng L⁻¹ in wine matrix) [1]. Similarly, 2-methylgeraniol exhibited an OT of 5.4 ng L⁻¹, which is approximately 7- to 14-fold lower than the reported geraniol OT range of 40-75 ng L⁻¹ [1][2]. Twelve methylated monoterpenes were selected for OT determination due to their particularly intense and pleasant odor, suggesting that methylation consistently enhances odor potency across this compound class [1]. While 2-methyl-1,6-heptadiene-3-OL was not directly measured in this study, its structural classification as a methylated monoterpene alcohol supports the inference that it would exhibit similarly reduced OT relative to its non-methylated counterpart.

flavor chemistry fragrance development structure-odor relationships

Chiral Complexity: 2-Methyl-1,6-heptadiene-3-OL Possesses a Single Stereocenter Versus Two in Linalool

2-Methyl-1,6-heptadiene-3-OL contains one stereogenic center at the C3 position bearing the hydroxyl group, generating a single enantiomeric pair (R and S configurations) . In contrast, linalool possesses two stereogenic centers (C3 and C6), yielding four stereoisomers (R-(-)-linalool, S-(+)-linalool, and their respective C6 epimers), each of which exhibits distinct odor profiles and threshold values [1]. The simplified stereochemical landscape of 2-methyl-1,6-heptadiene-3-OL reduces the number of possible isomers by a factor of two compared to linalool, which has direct implications for analytical method development, chiral resolution requirements, and batch-to-batch consistency in procurement specifications.

chiral synthesis stereochemical purity analytical characterization

Physical Property Differentiation: Boiling Point and Volatility Profile Compared to Linalool

The calculated boiling point of 2-methyl-1,6-heptadiene-3-OL at 760 mmHg is 186.9°C, with a calculated density of 0.85 g/cm³ and a calculated flash point of 72.9°C . In comparison, linalool exhibits a reported boiling point of 198-199°C at 760 mmHg [1]. This approximate 11-12°C difference in boiling point reflects the distinct molecular architecture of 2-methyl-1,6-heptadiene-3-OL, specifically its unbranched C7 chain terminating in a terminal alkene at C6, contrasted with linalool's branched C8 chain containing an internal trisubstituted double bond. The lower calculated boiling point suggests marginally higher volatility under equivalent conditions.

volatility prediction process engineering formulation development

Synthetic Utility: Terminal Diene Structure Enables Distinct Photochemical Reactivity

The terminal diene configuration of 2-methyl-1,6-heptadiene-3-OL (C1=C2 and C6=C7) enables coordination of both alkene moieties and the hydroxyl group to a single copper(I) center, facilitating photobicyclization reactions to yield bicyclo[3.2.0]heptane ring systems . This coordination geometry is structurally precluded in compounds such as linalool, which features only one terminal alkene (C1=C2) and one internal trisubstituted double bond (C6=C7) . The photobicyclization of α-alkenylallyl alcohols proceeds stereoselectively to generate endo-2-hydroxy bicyclo[3.2.0]heptan-2-ol derivatives, and subsequent thermal fragmentation of the derived bicyclic ketones at 580°C cleanly affords cyclopent-2-en-1-ones . In contrast, attempts to apply identical photochemical conditions to linalool or geraniol yield substantially different product distributions due to the absence of the requisite terminal diene motif.

organic synthesis photochemistry transition metal catalysis

Supplier Availability and Analytical Documentation: Critical Procurement Differentiation

2-Methyl-1,6-heptadiene-3-OL is available from Sigma-Aldrich as Catalog S885347 (AldrichCPR grade) at a unit price of 952.83 CNY per package [1]. Critically, Sigma-Aldrich explicitly states that analytical data is not collected for this product, and that the buyer assumes responsibility for confirming product identity and purity, with all sales being final and the product sold 'AS-IS' without warranty of fitness for any particular purpose [1]. This procurement profile contrasts sharply with widely available monoterpene alcohols such as linalool, which are offered in multiple purity grades (e.g., ≥95%, ≥97%, ≥99%, FCC, Kosher) with accompanying certificates of analysis including GC purity, chiral purity, and identity confirmation . The absence of vendor-provided analytical data for 2-methyl-1,6-heptadiene-3-OL necessitates that procurement decisions account for the additional burden of in-house characterization.

chemical sourcing quality control procurement risk assessment

Evidence-Based Application Scenarios for 2-Methyl-1,6-heptadiene-3-OL (CAS 53268-46-5) Procurement


Stereochemically Simplified Chiral Building Block for Asymmetric Synthesis

The presence of a single stereocenter in 2-methyl-1,6-heptadiene-3-OL (versus two in linalool) reduces stereochemical complexity, making it a more tractable starting material for asymmetric synthesis campaigns. Procurement is justified when the research objective requires a chiral allylic alcohol scaffold with predictable stereochemical outcomes, as the two-fold reduction in possible stereoisomers simplifies reaction optimization and product characterization workflows .

Precursor for Cyclopentenone Synthesis via Photocyclization-Fragmentation

The terminal diene configuration of 2-methyl-1,6-heptadiene-3-OL enables Cu(I)-catalyzed photobicyclization to bicyclo[3.2.0]heptane systems, which upon thermal fragmentation yield cyclopent-2-en-1-ones. This reaction sequence is structurally inaccessible from linalool or geraniol, which lack the requisite terminal diene motif. Procurement is specifically warranted for synthetic projects targeting cyclopentenone-containing natural products or bioactive scaffolds .

Comparative Structure-Odor Relationship Studies in Flavor and Fragrance Research

Class-level evidence demonstrates that methylation of monoterpene alcohols consistently reduces odor thresholds by approximately one order of magnitude and alters odor character [1]. 2-Methyl-1,6-heptadiene-3-OL serves as a structurally defined methylated monoterpene alcohol suitable for inclusion in systematic structure-odor relationship (SOR) studies, particularly for investigating how terminal diene positioning and methyl substitution collectively influence sensory perception compared to canonical references such as linalool and geraniol.

Analytical Method Development and Chemical Library Screening

Given the availability of 2-methyl-1,6-heptadiene-3-OL through specialty chemical suppliers, procurement is appropriate for inclusion in screening libraries for biological activity profiling or for developing analytical reference standards. However, procurement decisions must incorporate the operational reality that vendor-provided analytical data is absent; researchers should budget for in-house characterization (NMR, GC-MS) to confirm identity and purity prior to experimental use [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,6-heptadiene-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.